tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, Mixture of diastereomers
Description
tert-butyl N-(2-ethylpiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative featuring a 2-ethyl substituent on the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound exists as a mixture of diastereomers due to stereochemical variations at the piperidine ring’s 3-position. Such diastereomeric mixtures are common in synthetic intermediates, particularly in pharmaceutical chemistry, where they serve as precursors for bioactive molecules or chiral building blocks. The Boc group enhances stability during synthetic steps while allowing deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(2-ethylpiperidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-10(7-6-8-13-9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEJESOEBXKMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCCN1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-Ethylpiperidin-3-amine
The most direct route involves introducing a tert-butoxycarbonyl (Boc) group to 2-ethylpiperidin-3-amine. This method leverages standard carbamate-forming reactions, typically employing Boc anhydride (di-tert-butyl dicarbonate) or Boc chloride (tert-butyl chloroformate) as the protecting reagent.
Procedure :
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Reaction Setup : 2-Ethylpiperidin-3-amine (1.0 equiv) is dissolved in anhydrous ethyl acetate or tetrahydrofuran (THF) under inert atmosphere.
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Base Addition : A tertiary base such as N-methylmorpholine (1.1–1.5 equiv) is added to deprotonate the amine.
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Boc Reagent Introduction : Boc chloride (1.1–1.5 equiv) is added dropwise at temperatures between -10°C and 5°C to minimize side reactions.
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Stirring : The reaction proceeds for 3–5 hours, with monitoring via thin-layer chromatography (TLC).
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Work-Up : The mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated.
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Purification : Recrystallization from hexane/ethyl acetate (8:1) yields the product as a white solid.
Key Data :
Alternative Route via Mixed Anhydride Intermediate
Adapting methodologies from patent CN102020589B, a mixed anhydride approach using isobutyl chlorocarbonate can be employed for enhanced reactivity:
Procedure :
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Mixed Anhydride Formation : N-Boc-D-serine (or analogous amine) reacts with isobutyl chlorocarbonate (1.1–1.5 equiv) in ethyl acetate at -10°C in the presence of N-methylmorpholine.
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Amine Condensation : The intermediate reacts with 2-ethylpiperidin-3-amine (1.1–1.5 equiv) at 10–15°C.
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Isolation : Similar work-up and crystallization steps yield the product.
Advantages :
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Higher yields due to activated intermediates.
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Reduced esterification side reactions compared to alkylation-first routes.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
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Solvent Choice : Ethyl acetate is preferred for its low toxicity, high solubility of intermediates, and ease of recovery (80–90% retrieval). Dichloromethane, while effective, poses environmental and safety concerns.
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Temperature Control : Reactions conducted at -10°C to 5°C minimize racemization and by-product formation. Elevated temperatures (>20°C) risk Boc group cleavage.
Stoichiometric Ratios
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Boc Reagent : A 10–50% molar excess ensures complete amine protection.
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Base : Equimolar or slight excess of N-methylmorpholine neutralizes HCl generated during Boc chloride reactions.
Catalytic Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.025–0.2 equiv) enhances alkylation efficiency in related carbamate syntheses.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Boc Chloride Protection | Boc-Cl, N-methylmorpholine | Ethyl acetate | -10°C to 5°C | 90–93% | >95% |
| Mixed Anhydride Approach | i-BuOCOCl, N-Boc-D-serine | Ethyl acetate | -10°C to 15°C | 85–90% | 93–95% |
| Phase-Transfer Alkylation | KOH, TBAB, methyl sulfate | Ethyl acetate | 0–20°C | 92–97% | >98% |
Challenges and Solutions in Diastereomer Management
Diastereomer Formation
The 3-position of the piperidine ring introduces stereochemical complexity, yielding a 1:1 mixture of diastereomers under standard conditions.
Purification Strategies
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Crystallization : Differential solubility in hexane/ethyl acetate isolates major diastereomers.
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Chromatography : Flash chromatography on silica gel with ethyl acetate/hexane gradients resolves mixtures (analytical TLC Rf = 0.4–0.5).
Industrial and Environmental Considerations
Scalability
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a ligand in biological studies, interacting with various enzymes and receptors.
Industry: : The compound can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(2-ethylpiperidin-3-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Key Compounds Analyzed :
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate (CAS 1439908-04-9) Structure: Bicyclic isoindole core with a Boc-protected amine. Diastereomer Ratio: Mixture (exact ratio unspecified) . Key Differences: The bicyclic framework introduces rigidity and reduced solubility compared to the monocyclic piperidine in the target compound.
tert-butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate (CAS 1032684-85-7)
- Structure : Single diastereomer with defined (2R,3S) stereochemistry.
- Key Differences : Stereochemical purity enables precise biological activity studies, contrasting with the target’s diastereomeric mixture. The methyl substituent lowers lipophilicity relative to the ethyl group in the target compound .
tert-butyl N-[3-(2-hydroxyethyl)cyclobutyl]carbamate (CAS 1607474-26-9) Structure: Cyclobutyl ring with a polar hydroxyethyl group.
tert-butyl (R)-azepan-3-ylmethylcarbamate (CAS 2165429-97-8)
Separation Techniques :
- Chromatography : Silica gel chromatography with ethyl acetate/hexanes is standard for diastereomer separation (e.g., : 61% yield after column chromatography) .
- Chiral Resolution : Enantiopure analogs (e.g., CAS 1032684-85-7) require chiral columns or resolving agents, unlike diastereomeric mixtures .
Analytical Data :
Biological Activity
Tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, a compound characterized by its unique structural configuration, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's mechanisms of action, biological interactions, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is a member of the carbamate family, featuring a tert-butyl group that enhances its steric properties and modulates its interaction with biological targets. The presence of the piperidine ring is crucial for its biological activity, providing structural stability and facilitating interactions with various receptors and enzymes.
The biological activity of tert-butyl N-(2-ethylpiperidin-3-yl)carbamate primarily involves its role as an enzyme inhibitor and receptor ligand . The carbamate group can form covalent bonds with active site residues on enzymes, leading to modulation of their activity. This interaction is pivotal in pathways related to neurological disorders and other therapeutic areas.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that similar compounds can protect against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against drug-resistant bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Activity : The compound may influence inflammatory pathways, which is significant in conditions like rheumatoid arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of tert-butyl N-(2-ethylpiperidin-3-yl)carbamate compared to related compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| tert-butyl N-(2-ethylpiperidin-3-yl)carbamate | Neuroprotective, Antimicrobial | Enzyme inhibition, receptor modulation |
| tert-butyl N-(3-ethylpiperidin-4-yl)carbamate | Moderate neuroprotective effects | Inhibition of β-secretase |
| tert-butyl N-(4-methylpiperidin-3-yl)carbamate | Antimicrobial against Gram-positive bacteria | Interaction with bacterial cell membranes |
Case Studies
- Neurodegenerative Disease Models : In vitro studies using astrocyte cultures treated with amyloid-beta (Aβ) peptides demonstrated that tert-butyl N-(2-ethylpiperidin-3-yl)carbamate significantly improved cell viability compared to control groups. This suggests protective effects against neurotoxicity associated with Alzheimer’s disease.
- Antibacterial Activity : A study evaluated the antibacterial properties of related carbamates against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain structural modifications enhanced antibacterial efficacy, highlighting the importance of chemical structure in therapeutic effectiveness.
Research Findings
Recent research has focused on the following findings regarding the compound's biological activity:
- Binding Affinity : Molecular docking studies revealed high binding affinity to dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Inflammation Modulation : In vivo experiments showed that treatment with the compound reduced levels of pro-inflammatory cytokines in animal models, supporting its role in anti-inflammatory therapies.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(2-ethylpiperidin-3-yl)carbamate, and how are diastereomers controlled during synthesis?
The synthesis typically involves multi-step reactions starting with a piperidine derivative. For example, fluorinated analogs are synthesized via fluorination of a piperidine ring using agents like DAST, followed by carbamate formation with tert-butyl chloroformate under basic conditions (e.g., triethylamine). Diastereomer control is achieved by optimizing reaction parameters such as temperature (e.g., low temperatures to stabilize intermediates) and solvent polarity, which influence stereochemical outcomes. Chromatographic purification is often required to isolate the desired diastereomers .
Q. Which analytical techniques are most effective for characterizing diastereomeric mixtures of this compound?
- X-ray crystallography : SHELX programs are widely used for refining crystal structures to confirm stereochemistry and diastereomer ratios .
- NMR spectroscopy : - and -NMR can distinguish diastereomers via coupling constants and chemical shift differences, particularly for protons near chiral centers.
- Chiral HPLC : Effective for separating and quantifying diastereomers using chiral stationary phases (e.g., polysaccharide-based columns) .
Q. What are the challenges in isolating individual diastereomers, and what purification techniques are recommended?
Challenges include similar physical properties (e.g., solubility, boiling points) and overlapping chromatographic retention times. Recommended methods:
- Flash chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Exploit differences in solubility between diastereomers in specific solvent systems.
- Preparative HPLC : Chiral columns with optimized mobile phases (e.g., heptane/ethanol with 0.1% TFA) .
Advanced Research Questions
Q. How can computational methods predict reactivity differences between diastereomers in catalytic reactions?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess steric and electronic effects. For example:
- Docking studies : Compare binding affinities of diastereomers to enzyme active sites (e.g., cytochrome P450 isoforms).
- Transition-state modeling : Predict diastereoselectivity in asymmetric catalysis by analyzing energy barriers for competing pathways. Software like Gaussian or ORCA is commonly used .
Q. What strategies optimize diastereoselectivity in the synthesis of this carbamate derivative?
- Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to bias stereochemistry during carbamate formation.
- Catalytic asymmetric synthesis : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to control stereochemistry.
- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing specific transition states .
Q. How do the diastereomers of this compound interact with biological targets, and what methods assess their differential activities?
- Enzyme inhibition assays : Measure IC values for each diastereomer against targets like proteases or kinases.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k, k) to receptors.
- In vivo pharmacokinetics : Compare bioavailability and metabolic stability using LC-MS/MS in rodent models. Studies on analogous compounds show fluorinated diastereomers exhibit enhanced binding affinity due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
